molecular formula C22H27NO2 B13763333 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate CAS No. 64050-41-5

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate

Cat. No.: B13763333
CAS No.: 64050-41-5
M. Wt: 337.5 g/mol
InChI Key: YHUJWSLDSRQQKZ-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate involves several steps. One common synthetic route includes the reaction of 2-methylpiperidine with 3-chloropropanol to form 3-(2-methylpiperidin-1-yl)propanol. This intermediate is then reacted with 4-phenylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate involves its interaction with specific molecular targets. The piperidine ring is essential for its biological activity, and it may interact with enzymes or receptors in the body, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

64050-41-5

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-phenylbenzoate

InChI

InChI=1S/C22H27NO2/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)21-13-11-20(12-14-21)19-9-3-2-4-10-19/h2-4,9-14,18H,5-8,15-17H2,1H3

InChI Key

YHUJWSLDSRQQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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